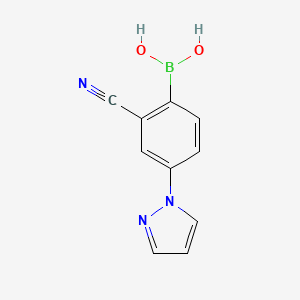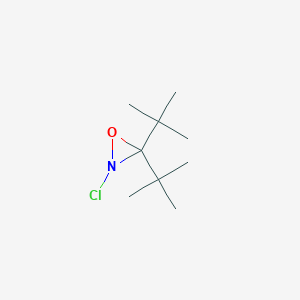
Fluostatin A (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluostatin A (sodium salt) is a fluorenone derivative originally isolated from the bacterium Streptomyces . It is known for its potent inhibitory activity against dipeptidyl peptidase 3 (DPP-3), making it a valuable compound in biochemical research . The compound’s chemical formula is C18H9O5Na, and it has a molecular weight of 328.3 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fluostatin A (sodium salt) can be synthesized through a series of organic reactions involving the fluorenone core structure. The synthesis typically involves the following steps:
Formation of the Fluorenone Core: The initial step involves the formation of the fluorenone core through a Friedel-Crafts acylation reaction.
Hydroxylation: The fluorenone core is then hydroxylated at specific positions to introduce hydroxyl groups.
Methylation: Methyl groups are introduced through methylation reactions.
Sodium Salt Formation: Finally, the compound is converted to its sodium salt form by reacting with sodium hydroxide.
Industrial Production Methods: Industrial production of Fluostatin A (sodium salt) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as crystallization and chromatography for purification.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Fluostatin A (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the fluorenone core to fluorenol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Fluorenol derivatives.
Substitution Products: Halogenated fluorenone derivatives.
Wissenschaftliche Forschungsanwendungen
Fluostatin A (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition, particularly dipeptidyl peptidase 3 (DPP-3) inhibition.
Medicine: Investigated for its potential therapeutic effects due to its enzyme inhibitory properties.
Industry: Utilized in the development of biochemical assays and as a reference compound in quality control.
Wirkmechanismus
Fluostatin A (sodium salt) exerts its effects by selectively inhibiting dipeptidyl peptidase 3 (DPP-3) . The inhibition occurs through binding to the active site of the enzyme, preventing substrate access and subsequent enzymatic activity. This inhibition affects various molecular pathways, including those involved in protein degradation and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Fluostatin A (sodium salt) is unique among fluorenone derivatives due to its selective inhibition of dipeptidyl peptidase 3 (DPP-3) . Similar compounds include:
Fluostatin B: Another fluorenone derivative with similar inhibitory properties but different selectivity.
Fluostatin C: Exhibits broader enzyme inhibition but with lower potency.
Fluostatin D: Known for its structural similarity but lacks the same level of selectivity for DPP-3.
Eigenschaften
Molekularformel |
C18H9NaO5 |
|---|---|
Molekulargewicht |
328.2 g/mol |
IUPAC-Name |
sodium;7-hydroxy-3-methyl-1,4,11-trioxobenzo[a]fluoren-6-olate |
InChI |
InChI=1S/C18H10O5.Na/c1-7-5-11(20)14-9(17(7)22)6-12(21)15-13-8(18(23)16(14)15)3-2-4-10(13)19;/h2-6,19,21H,1H3;/q;+1/p-1 |
InChI-Schlüssel |
ORZHCFYIRAXBFY-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=O)C2=C3C(=C(C=C2C1=O)[O-])C4=C(C3=O)C=CC=C4O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methylpropyl 4-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B14082415.png)
![8-(3-Chlorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14082425.png)







![[4-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B14082468.png)

![magnesium;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14082482.png)
![Methyl 3-[5-[2-[(2-hydroxyethyl)amino]tricyclo[3.3.1.13,7]dec-2-yl]-1H-tetrazol-1-yl]-2-thiophenecarboxylate](/img/structure/B14082487.png)
